
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a fluorenone core. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Aplicaciones Científicas De Investigación
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: can be compared with other fluorenone derivatives, such as:
Fluorenone: Lacks the bromine, nitro, and trifluoromethyl groups, making it less reactive and less versatile.
3-bromo-7-nitrofluorenone: Similar but lacks the trifluoromethyl group, affecting its chemical properties and applications.
2,2,2-trifluoroacetamide: Contains the trifluoromethyl group but lacks the fluorenone core, resulting in different reactivity and applications.
The unique combination of functional groups in acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1785-26-8 |
|---|---|
Fórmula molecular |
C15H6BrF3N2O4 |
Peso molecular |
415.12 g/mol |
Nombre IUPAC |
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H6BrF3N2O4/c16-11-4-8-7-2-1-6(21(24)25)3-9(7)13(22)10(8)5-12(11)20-14(23)15(17,18)19/h1-5H,(H,20,23) |
Clave InChI |
QVRNQSYEJCXCRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


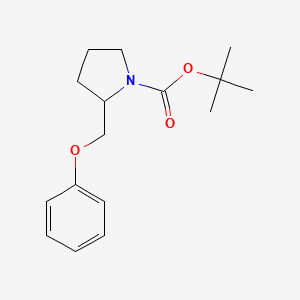
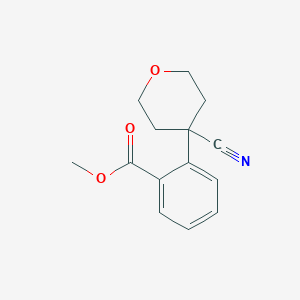
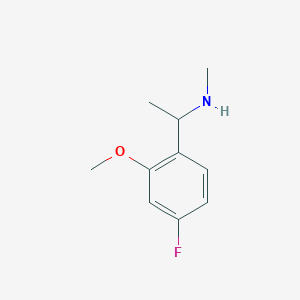
![3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid](/img/structure/B14016934.png)
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
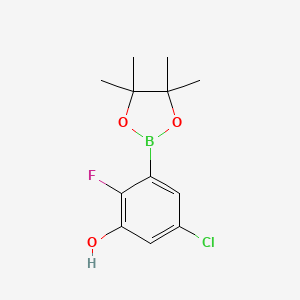
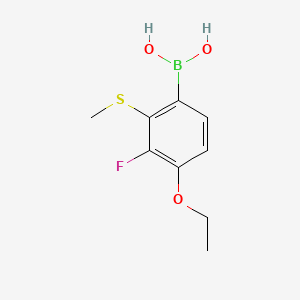
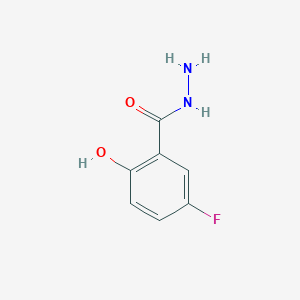
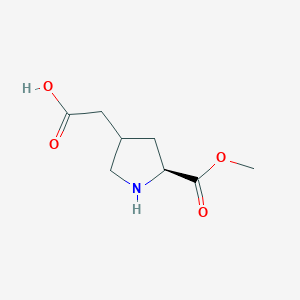
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)
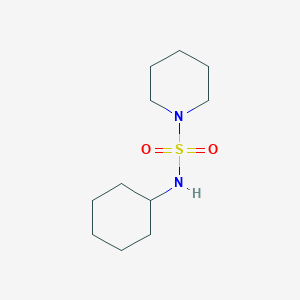
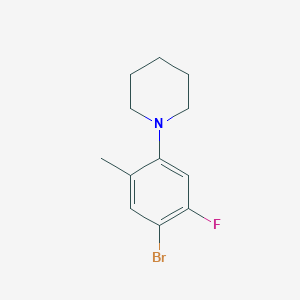
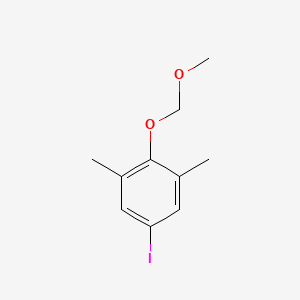
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
